![molecular formula C12H21NO5 B1524747 3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid CAS No. 1334146-00-7](/img/structure/B1524747.png)
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis
The Boc group modifies the reactivity of the reagent as a hydride donor and increases its solubility in nonpolar solvents .Chemical Reactions Analysis
Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Building Blocks for Peptidomimetic Supramolecular Assemblies
Compounds bearing carboxylic acid groups on the N-substituent, similar to the one you’re interested in, are utilized as building blocks for creating peptidomimetic supramolecular assemblies. These assemblies have stimuli-responsive properties , which are significant in developing smart materials and responsive systems .
Chiral Separation for Drug Synthesis
An approach related to chiral separation of compounds with tert-butoxy carbonyl groups has been developed, which is crucial for synthesizing intermediates like Velpatasvir, an anti-HCV drug. This process eliminates the need for salinization and uses fewer organic solvents .
Targeted Therapies Development
The imidazole and carboxylic acid moieties present in similar compounds allow for the development of targeted therapies. These therapies can address a wide range of health conditions, from neurological disorders to metabolic diseases .
Ring-Opening Polymerization
Controlled ring-opening polymerization of N-carboxyanhydrides derived from similar compounds has been studied. This process is important for synthesizing polypeptoids with potential applications in biomedicine and materials science .
Bio-Organic Synthesis and Tissue Engineering
The thermodynamic feasibility of forming N-carboxyanhydrides from similar compounds has been investigated. This research augments work in bio-organic synthesis and tissue engineering, where spontaneity of reactions increases with peptide length .
Deprotection of Boc-Protected Functionalized Amino Acids
Studies on deprotection methods for Boc (tert-butoxycarbonyl) protected functionalized amino acids have been conducted. These methods are essential for synthesizing amino acids used in peptide synthesis .
Future Directions
properties
IUPAC Name |
2,2,5-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-7-8(9(14)15)13(12(5,6)17-7)10(16)18-11(2,3)4/h7-8H,1-6H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAFMGLANQGVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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